[4-[(Z)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate
Overview
Description
[4-[(Z)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate is a complex organic compound that features a combination of aromatic rings, hydrazone, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(Z)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-methylphenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazone.
Condensation Reaction: The hydrazone intermediate is then condensed with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.
Reduction: Reduction of the hydrazone group can yield the corresponding hydrazine derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology
Antimicrobial Activity: Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for further investigation in drug development.
Medicine
Drug Development: Due to its structural complexity, the compound is being explored for its potential as a pharmacophore in the design of new therapeutic agents.
Industry
Materials Science: The compound’s unique structure makes it a potential candidate for use in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The exact mechanism of action of [4-[(Z)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazone and ester functionalities. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
[4-[(Z)-[[2-(4-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate: Similar structure with a methoxy group instead of a methyl group.
[4-[(Z)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
The presence of the 4-methylphenoxy group in [4-[(Z)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets, distinguishing it from its analogs.
Properties
IUPAC Name |
[4-[(Z)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O4/c1-16-2-10-20(11-3-16)29-15-22(27)26-25-14-17-4-12-21(13-5-17)30-23(28)18-6-8-19(24)9-7-18/h2-14H,15H2,1H3,(H,26,27)/b25-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGBSCNIYGXFRP-QFEZKATASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C\C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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